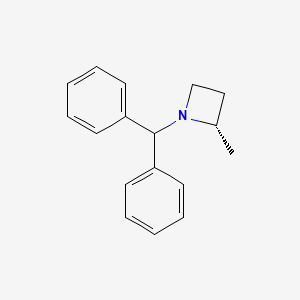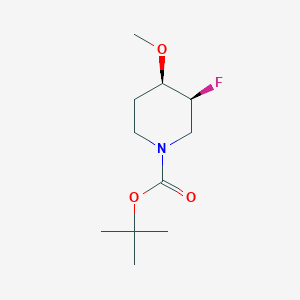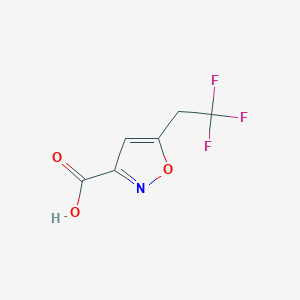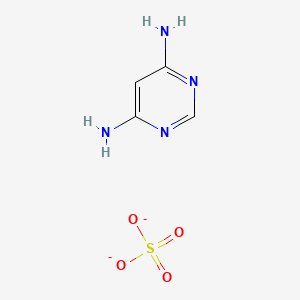![molecular formula C8H4Cl2FN3S B11763115 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine est un composé hétérocyclique de formule moléculaire C8H4Cl2FN3OS. Ce composé est caractérisé par la présence de groupes chlore, fluor et méthylthio liés à un noyau pyrido[4,3-d]pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation de dérivés de pyrimidine appropriés avec des agents chlorants et fluorants dans des conditions contrôlées. Les conditions de réaction incluent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que des complexes de palladium ou de cuivre pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, intégrant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité est essentielle pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine subit diverses réactions chimiques, notamment:
Réactions de substitution: Les atomes de chlore et de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction: Le groupe méthylthio peut être oxydé en dérivés sulfoxyde ou sulfone.
Réactions de cyclisation: Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Nucléophiles: Tels que les amines, les thiols et les alcools pour les réactions de substitution.
Agents oxydants: Tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour les réactions d'oxydation.
Catalyseurs: Tels que des complexes de palladium ou de cuivre pour les réactions de cyclisation.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones .
Applications de recherche scientifique
Le 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine présente plusieurs applications de recherche scientifique:
Chimie médicinale: Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux: Le composé est étudié pour son utilisation potentielle dans l'électronique organique et comme élément constitutif de matériaux avancés.
Recherche biologique: Il est utilisé comme sonde pour étudier divers processus biologiques et interactions au niveau moléculaire.
Mécanisme d'action
Le mécanisme d'action du 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et exerçant ainsi ses effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Structure similaire, mais avec un atome de chlore supplémentaire.
5,7-Dichloro-8-fluoro-2-(méthylthio)pyrido[4,3-d]pyrimidin-4(1H)-one: Composé étroitement apparenté avec un motif de substitution différent.
Unicité
Le 8-Fluoro-4,7-dichloro-2-(méthylthio)pyrido[4,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes chlore, fluor et méthylthio en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C8H4Cl2FN3S |
|---|---|
Poids moléculaire |
264.11 g/mol |
Nom IUPAC |
4,7-dichloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5-3(6(9)14-8)2-12-7(10)4(5)11/h2H,1H3 |
Clé InChI |
QOZFRTHMDJLTPB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)



![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)




![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
